molecular formula C14H14N4O4S3 B4294983 5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B4294983
M. Wt: 398.5 g/mol
InChI Key: JNNIFXMUHPQIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzothiadiazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide involves multiple steps. One common synthetic route includes the reaction of 4-(aminosulfonyl)benzyl chloride with 5-methyl-2,1,3-benzothiadiazole-4-sulfonamide under specific conditions. The reaction typically requires a base such as sodium hydroxide and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide can be compared with other benzothiadiazole derivatives, such as:

    N-[4-(aminosulfonyl)benzyl]-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

    N-[4-(aminosulfonyl)benzyl]acetamide: Another related compound with different applications and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S3/c1-9-2-7-12-13(18-23-17-12)14(9)25(21,22)16-8-10-3-5-11(6-4-10)24(15,19)20/h2-7,16H,8H2,1H3,(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNIFXMUHPQIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.